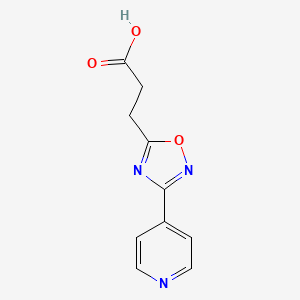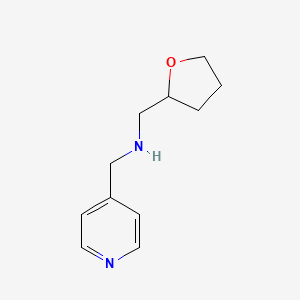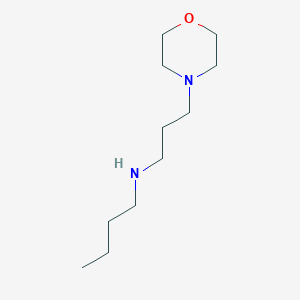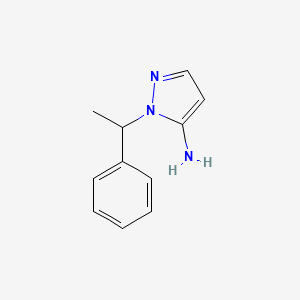
3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
Übersicht
Beschreibung
The compound 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the pyridin-4-yl group suggests potential biological activity, as pyridine derivatives are known for their various pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar oxadiazole derivatives can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves cyclization reactions of hydrazides with various reagents. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting a pyridine-amino acetohydrazide with carbon disulfide and potassium hydroxide in ethanol . This method could potentially be adapted for the synthesis of 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid by using appropriate starting materials and reagents to introduce the propanoic acid moiety.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as IR, NMR, and MS, as well as X-ray crystallography . These techniques help determine the conformation and spatial arrangement of the atoms within the molecule. For example, the crystal structure of a pyrazolo[1,5-a]pyridine-containing oxadiazole derivative revealed a monoclinic system with coplanar aromatic rings, suggesting a conjugated system . Similar analysis techniques would be applied to 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid to elucidate its structure.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions due to their reactive sites. The oxadiazole ring can act as a nucleophilic site, while substituents on the ring can influence the compound's reactivity. The antimicrobial activity of oxadiazole derivatives is often attributed to their ability to interact with biological targets . The specific reactivity of 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid would depend on its exact structure and substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the pyridin-4-yl group can affect these properties. For example, polymorphism in oxadiazole derivatives can lead to different physical forms, which may have implications for their pharmaceutical applications . The optical properties, including absorption and fluorescence characteristics, are also important for potential applications in materials science or as biological probes . These properties of 3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes
Research on lanthanide coordination complexes using ligands like 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic carboxylate has been conducted. These complexes exhibit unique structural characteristics such as two-dimensional network structures and one-dimensional chain structures, contributing to the field of inorganic and organometallic polymers (Zhang et al., 2015).
Synthesis of Heterocyclic Compounds
This compound plays a role in the synthesis of a range of heterocyclic compounds, including 1,2,4-triazoles, which have demonstrated antimicrobial activities. The versatility in its reactions and the formation of various biologically active compounds is a significant contribution to medicinal chemistry (Bayrak et al., 2009).
Anticancer Research
In the field of anticancer research, derivatives of this compound, such as 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Such research enhances our understanding of potential anticancer agents (Abdo & Kamel, 2015).
Organic Light-Emitting Diodes (OLEDs)
Research into the use of m-terphenyl oxadiazole derivatives, including those containing pyridin-4-yl-1,3,4-oxadiazol-2-yl, for electron transport and exciton blocking in OLEDs has been conducted. This work contributes to the advancement of materials for high-efficiency OLEDs with reduced voltage requirements and improved performance (Shih et al., 2015).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound. It can include information on toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This involves predicting or suggesting further studies that can be done based on the known properties of the compound. It can include potential applications, modifications to improve its properties, etc.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a detailed analysis, you may need to refer to scientific literature or databases. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
Eigenschaften
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-10(13-16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOPUYDACUNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390211 | |
| Record name | 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid | |
CAS RN |
328083-96-1 | |
| Record name | 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)










